molecular formula C13H20N2O B3280423 N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine CAS No. 7149-51-1

N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine

Cat. No.: B3280423
CAS No.: 7149-51-1
M. Wt: 220.31 g/mol
InChI Key: RKLVRQQRPQCYJR-UHFFFAOYSA-N
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Description

Nomenclature and Initial Structural Postulation within Enamine and Carbamyl Chemistry

The name N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine was logically derived from the presumed reaction pathway between its precursors, cyclohexanone (B45756) and urea (B33335). The theoretical formation involves the principles of both enamine and carbamyl chemistry. An enamine is a type of unsaturated compound formed from the condensation of an aldehyde or ketone with a secondary amine. In this context, the initial thinking was that an enamine intermediate, formed from cyclohexanone, is subsequently carbamylated by a urea-derived species.

This postulation suggested a structure featuring a cyclohexenyl ring, a carbamyl group (-C(=O)NH2), and a cyclohexylideneimino group (=N-cyclohexylidene) attached to the enamine nitrogen. This hypothesis was based on the analytical data available at the time, including elemental analysis and infrared spectroscopy, which seemed consistent with the proposed enamine framework. researchgate.net

Table 1: Identifiers for the Initially Postulated Compound
IdentifierValue
Compound NameThis compound
CAS Number7149-51-1
Molecular FormulaC13H20N2O
Synonyms2-(Cyclohexylideneamino)-1-cyclohexene-1-carboxamide

Historical Context of Condensation Reactions between Cyclic Ketones and Urea

The condensation reaction between cyclic ketones, such as cyclohexanone, and urea has been documented in chemical literature for decades. Early methods involved heating the reactants, often in an alkaline medium, to produce the condensation product. guidechem.com A significant advancement in the synthesis was the use of azeotropic distillation to remove water, the byproduct of the condensation, thereby driving the reaction equilibrium towards the product and improving yields. guidechem.comgoogle.com

These reactions typically involve a molar ratio of at least two equivalents of cyclohexanone to one equivalent of urea. The process can be conducted with or without an organic solvent like xylene or toluene. google.com These foundational synthetic routes were crucial in providing the material that would later be subjected to more rigorous structural analysis, ultimately leading to a re-evaluation of its identity.

Evolution of Structural Understanding: From Enamine to Spirocyclic Quinazolinone

Despite the logical basis for the enamine structure, further investigation and the advent of more sophisticated analytical techniques revealed a different molecular reality. A critical turning point came with the realization that the product of the cyclohexanone and urea condensation was not the open-chain enamine, but rather a heterocyclic compound with a spirocyclic framework. google.com

It was determined that the reaction of two molecules of cyclohexanone with one molecule of urea leads to an intramolecular cyclization, forming a far more stable quinazolinone system. The correct structure was identified as 5',6',7',8'-tetrahydrospiro[cyclohexane-1,2'(1'H)-quinazolin]-4'(3'H)-one . This discovery was supported by evidence from advanced spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, which provided a detailed and unambiguous picture of the atomic connectivity. A key piece of historical evidence pointing to this confusion is a 1979 patent that explicitly notes a prior Canadian patent had assigned an incorrect structure to this very spirolactam. google.com

This structural revision underscores a common theme in chemical sciences where initial hypotheses, based on the knowledge of the time, are refined or corrected by more powerful analytical tools.

Table 2: Comparison of Proposed and Confirmed Structures
AttributeInitial Postulation (Enamine)Confirmed Structure (Spirocyclic Quinazolinone)
NameThis compound5',6',7',8'-Tetrahydrospiro[cyclohexane-1,2'(1'H)-quinazolin]-4'(3'H)-one
Molecular FormulaC13H20N2OC13H20N2O
Structural ClassEnamine, CarboxamideSpiro compound, Heterocycle, Quinazolinone
Key FeaturesC=C double bond, C=N double bond, Amide groupFused heterocyclic rings, Spiro center, Lactam group

Significance and Research Rationale for Investigating this Chemical Entity and its Analogs

The correct identification of the condensation product as a spirocyclic quinazolinone, rather than a simple enamine, dramatically increased its significance and altered the rationale for its study. The interest shifted from fundamental reaction mechanism studies to the exploration of a molecule belonging to a class of compounds with profound biological importance.

The quinazolinone core is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds and approved drugs. Quinazolinone derivatives are known to exhibit a wide array of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.

Contemporary research focuses on synthesizing analogs of this spirocyclic quinazolinone for various therapeutic applications. For instance, novel derivatives of the spiro[quinazoline-2,1'-cyclohexane] scaffold have been designed and evaluated as potent inhibitors of Poly (ADP-ribose) polymerase-1 (PARP-1), an important target in cancer therapy. researchgate.net The unique three-dimensional structure of spirocyclic systems can provide novel interactions with biological targets, making them attractive candidates for drug discovery programs. Therefore, the investigation of this chemical entity and its analogs continues to be an active and promising area of research, driven by the potential to develop new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(cyclohexylideneamino)cyclohexene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H20N2O/c14-13(16)11-8-4-5-9-12(11)15-10-6-2-1-3-7-10/h1-9H2,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKLVRQQRPQCYJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(=NC2=C(CCCC2)C(=O)N)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80290967
Record name 2-(cyclohexylideneamino)cyclohex-1-ene-1-carboxamide
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Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7149-51-1
Record name MLS002693766
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Record name 2-(cyclohexylideneamino)cyclohex-1-ene-1-carboxamide
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Synthetic Methodologies and Structural Elucidation

Synthesis of the Initially Proposed N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine

The foundational synthesis, as described in a 1961 publication in The Journal of Organic Chemistry, involves the reaction of cyclohexanone (B45756) with urea (B33335) in the presence of an alkaline catalyst. acs.org This reaction was believed to proceed through an initial aldol-type condensation followed by dehydration to yield the proposed carbamoyl (B1232498) enamine structure. The process typically involves heating a stoichiometric excess of cyclohexanone with urea. google.com

To optimize the yield of the condensation product, various experimental parameters have been explored. A process detailed in a US Patent outlines the use of a molar ratio of cyclohexanone to urea greater than 2:1, with reaction temperatures ranging from approximately 80°C to 200°C. google.com The condensation step can be carried out over a period of 1 to 24 hours. google.com The use of an ammonium (B1175870) salt, such as ammonium carbonate, can be employed to suppress the self-condensation of urea to form biuret. google.com The reaction can be performed with or without a solvent. When a solvent like xylene or decalin is used, the water formed during the reaction is removed azeotropically to drive the equilibrium towards the product. google.com Yields for the formation of the spirocyclic product, which was later identified as the correct structure, have been reported to be in the range of 60% to 75%. google.com

ParameterConditionEffect on Yield
Cyclohexanone:Urea Ratio> 2:1Increases product formation
Temperature80-200 °CAffects reaction rate
SolventWith or without (e.g., xylene)Azeotropic removal of water improves yield
AdditiveAmmonium CarbonateSuppresses urea self-condensation

The synthesis of analogous compounds using other cyclic ketones has been investigated to understand the scope of this reaction. The condensation of cyclopentanone (B42830) and cycloheptanone (B156872) with urea or its derivatives under similar conditions has been shown to yield the corresponding spiro[cycloalkane-1,2'(1'H)-quinazolin]-4'(3'H)-ones. This demonstrates that the formation of the spirocyclic quinazolinone structure is a general outcome for the reaction of cyclic ketones with urea-like compounds, rather than the initially proposed enamine structure.

Definitive Structural Assignment and Revision: Evidence for 5,6,7,8-Tetrahydrospiro[cyclohexane-1,2(1H)-quinazolin]-4(3H)-one

Later investigations and a more thorough analysis of the reaction product led to a revision of the initially proposed structure. The accumulated evidence pointed conclusively to the formation of a spirocyclic quinazolinone. A 2012 publication refers to this compound as being available from cyclohexanone and urea, indicating the acceptance of the revised structure in the scientific literature. msu.ru

A critical re-evaluation of the spectroscopic data was instrumental in the structural revision. The infrared (IR) spectrum of the product would be expected to show distinct features for each of the proposed structures. For this compound, one would anticipate characteristic absorptions for N-H, C=O (amide), and C=N bonds. In contrast, the spirocyclic quinazolinone structure would exhibit characteristic peaks for N-H and C=O (lactam) bonds within a heterocyclic ring system.

Mass spectrometry would also provide distinguishing fragmentation patterns. The molecular weight of both proposed structures (C₁₃H₂₀N₂O) is the same (220.31 g/mol ). However, the fragmentation pathways would differ significantly. The spirocyclic structure would be expected to show fragmentation patterns characteristic of the quinazolinone ring system.

Mechanistic Pathways Leading to the Spirocyclic Product

Initial investigations into the reaction between cyclohexanone and urea in an alkaline medium proposed the formation of this compound. However, further research has clarified that this compound is not the final product but rather a misidentification of the actual structure. The true product of this condensation reaction is 5',6',7',8'-Tetrahydro-1'H,3'H-spiro[cyclohexane-1,2'-quinazolin]-4'-one. researchgate.net

The formation of this spirocyclic quinazolinone from cyclohexanone and urea proceeds through a cascade of reactions. The process is initiated by the condensation of urea with cyclohexanone. This is followed by a cyclization and dehydration sequence, leading directly to the stable spirocyclic quinazolinone scaffold. This clarification of the product's identity is crucial for understanding the reactivity and potential for further functionalization of this heterocyclic system.

Synthesis of Derivatives and Analogs of the Spirocyclic Quinazolinone Scaffold

The 5',6',7',8'-Tetrahydro-1'H,3'H-spiro[cyclohexane-1,2'-quinazolin]-4'-one scaffold serves as a versatile platform for the synthesis of a diverse range of derivatives and analogs. These synthetic efforts are driven by the quest for novel compounds with unique chemical properties and potential biological activities.

The functionalization of the quinazolinone ring system can be achieved through various synthetic strategies, allowing for the introduction of a wide array of substituents. One common approach involves targeting the nitrogen atoms of the quinazolinone core. For instance, the Mannich aminomethylation of 5',6',7',8'-tetrahydro-1'H,3'H-spiro[cyclohexane-1,2'-quinazolin]-4'-one leads to the formation of a heterocyclic system containing an annelated azabicyclic fragment. researchgate.net

Another strategy for functionalization involves the synthesis of hybrid molecules where the quinazolinone scaffold is linked to other pharmacologically active moieties. This molecular hybridization aims to create new chemical entities with potentially enhanced or novel biological activities. rsc.org The synthesis of these hybrid compounds often involves multi-component reactions, providing an efficient route to structurally complex molecules.

The table below summarizes some of the strategies employed for the functionalization of the quinazolinone ring system.

Functionalization StrategyReagents/ConditionsOutcome
Mannich AminomethylationFormaldehyde, Secondary AmineFormation of annelated azabicyclic fragments researchgate.net
N-Alkylation/ArylationAlkyl/Aryl Halides, BaseIntroduction of substituents at the nitrogen atoms
HybridizationCoupling with other active moietiesCreation of novel hybrid molecules with diverse functionalities rsc.org

The synthesis of substituted spirocyclic compounds with specific stereochemistry and regiochemistry is a significant challenge in organic synthesis. For the spirocyclic quinazolinone scaffold, achieving stereoselective and regioselective control is crucial for developing compounds with well-defined three-dimensional structures.

Recent advances in synthetic methodologies have enabled the regioselective synthesis of spiro quinazolinones through cascade reactions. For example, a metal-free protocol involving a cascade hydroalkoxylation and intramolecular amide-cyclization of alkynol ureas has been developed to generate highly functionalized spiro-furan/pyran quinazolinones with exclusive regioselectivity. This methodology has also been extended to the synthesis of spiro-pyrrolidine quinazolinones.

Stereoselective synthesis often employs chiral auxiliaries or catalysts to control the spatial arrangement of atoms in the final product. While specific examples for the stereoselective synthesis starting from the spiro[cyclohexane-1,2'-quinazolin]-4'(3'H)-one are not extensively detailed in the provided context, the general principles of asymmetric synthesis are applicable. These methods are critical for the preparation of enantiomerically pure compounds, which is often a prerequisite for their evaluation in biological systems.

The following table outlines key approaches to achieving stereoselective and regioselective synthesis of substituted spirocyclic quinazolinones.

Synthetic ApproachKey FeaturesResulting Structures
Cascade Hydroalkoxylation/Intramolecular Amide-CyclizationMetal-free, TfOH-mediatedSpiro-furan/pyran quinazolinones, Spiro-pyrrolidine quinazolinones
Asymmetric CatalysisUse of chiral catalystsEnantiomerically enriched spirocyclic compounds
Diastereoselective ReactionsSubstrate control or chiral reagentsDiastereomerically pure substituted spirocycles

Reaction Chemistry and Mechanistic Pathways of the Spirocyclic Quinazolinone Formerly N Cyclohexylidene 2 Carbamylcyclohex 1 Enylamine

Reactivity of the Carbamoyl (B1232498) Enamine System in Solution

The defining feature of N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine is the enamine moiety (a carbon-carbon double bond adjacent to a nitrogen atom) substituted with a carbamoyl group. This arrangement creates a highly reactive and versatile chemical entity. Enamines are generally more nucleophilic than their enolate counterparts and offer advantages such as being neutral and easier to prepare. libretexts.org

The reactivity of the enamine system is largely governed by the lone pair of electrons on the nitrogen atom, which can be delocalized into the C=C double bond. This delocalization creates a resonance structure with a negative charge on the α-carbon (the carbon atom of the C=C bond not attached to the nitrogen), making it a potent nucleophile. masterorganicchemistry.com This increased electron density allows the enamine to readily attack a wide range of electrophiles. libretexts.orgmasterorganicchemistry.com

The carbamoyl group attached to the enamine nitrogen influences this reactivity. While electron-withdrawing groups on nitrogen can sometimes decrease the nucleophilicity of the α-carbon, they also enhance the reactivity of the associated imine or iminium intermediates formed during reactions. rsc.orgrsc.org This dual role is crucial in understanding the compound's behavior. The primary site of nucleophilic attack for the enamine is the α-carbon, which enables the formation of new carbon-carbon bonds. masterorganicchemistry.comfiveable.me

Table 1: Electrophilic Reactions at the Enamine α-Carbon

Reaction Type Electrophile Example Expected Outcome
Alkylation Alkyl halides (e.g., CH₃I) Formation of a new C-C bond at the α-carbon. libretexts.orgmasterorganicchemistry.com
Acylation Acid halides (e.g., Acetyl chloride) Formation of a β-dicarbonyl compound after hydrolysis. libretexts.org

Protonation is a critical first step in many enamine reactions, particularly hydrolysis. masterorganicchemistry.com The enamine can be protonated at either the nitrogen atom or the α-carbon. While protonation on nitrogen is possible, protonation at the α-carbon is mechanistically significant as it leads to the formation of a reactive iminium ion. masterorganicchemistry.com This iminium salt is a key intermediate in the hydrolysis of the enamine back to its parent carbonyl compound and secondary amine. libretexts.orgmasterorganicchemistry.com

The structure of this compound allows for tautomerism. Tautomers are structural isomers that readily interconvert. The primary tautomeric relationship to consider is the enamine-iminium equilibrium that is established under acidic conditions. Furthermore, the presence of the carbamoyl group introduces the potential for amide-imidic acid tautomerism, although the amide form is typically overwhelmingly favored. The interplay between these forms is crucial in acidic or basic solutions and can dictate the reaction pathway.

Reactions Involving the Spirocyclic Quinazolinone Core

The structure can undergo cyclization to form a spirocyclic quinazolinone, a class of compounds noted for their biological activities and presence in various drugs. nih.govnih.gov The reactivity of this core structure is distinct from the open-chain enamine form.

Under aqueous acidic conditions, the enamine functionality is susceptible to hydrolysis. The reaction is initiated by the protonation of the α-carbon, which forms an iminium cation intermediate. masterorganicchemistry.com A water molecule then acts as a nucleophile, attacking the electrophilic carbon of the iminium group. Subsequent proton transfers and elimination of the amine component lead to the regeneration of a carbonyl group and the corresponding amine. libretexts.orgmasterorganicchemistry.com In the context of the spirocyclic form, this reaction would result in the opening of the heterocyclic ring, yielding a substituted anthranilamide derivative. Quinazoline structures are generally stable in cold dilute acids and bases, but can be cleaved upon boiling in these solutions. nih.gov

As established, the enamine form is a strong carbon nucleophile. The reaction with alkyl halides, known as the Stork enamine alkylation, is a classic method for forming C-C bonds at the α-position of a ketone. libretexts.orgfiveable.me The enamine attacks the alkyl halide in an SN2 reaction to form an alkylated iminium salt. libretexts.org Subsequent hydrolysis of this intermediate yields the α-alkylated ketone. libretexts.org This reactivity allows for the introduction of various alkyl groups onto the cyclohexene (B86901) ring of the molecule.

The electrophilic centers within the this compound structure, particularly the iminium ion intermediate or the carbonyl group of the quinazolinone form, can react with nucleophiles like amines and hydrazines. Such reactions are fundamental in synthetic chemistry for building more complex nitrogen-containing heterocycles. nih.govnih.gov For example, hydrazines can react with dicarbonyl compounds or their equivalents to form cyclic pyrazolidine (B1218672) or hexahydropyridazine (B1330357) products. nih.gov The reaction of the spirocyclic quinazolinone core with hydrazine (B178648) could potentially lead to a ring transformation, where the hydrazine displaces the existing nitrogenous components to form a new heterocyclic system. These reactions often proceed via addition-elimination mechanisms, resulting in the construction of diverse fused-ring structures.

Table 2: Potential Heterocycle Formation Reactions

Nucleophile Potential Reaction Pathway Resulting Heterocyclic Class
Primary Amines Nucleophilic attack on a carbonyl intermediate followed by cyclization. Substituted quinazolinones or other N-heterocycles.
Hydrazine Reaction with the core structure, potentially involving ring opening and re-closure. Fused pyrazole (B372694) or pyridazine (B1198779) derivatives. nih.gov

Advanced Mechanistic Studies

Advanced mechanistic studies, which are crucial for optimizing reaction conditions, improving yields, and controlling stereochemistry, rely on the identification and characterization of transient species and the quantification of reaction energetics. For this compound, such detailed investigations appear to be unpublished.

Elucidation of Reaction Intermediates

The elucidation of reaction intermediates is fundamental to understanding a reaction mechanism. This typically involves a combination of spectroscopic techniques and computational modeling. In the context of related quinazolinone syntheses, proposed intermediates often include Schiff bases (imines) and various cyclized, non-aromatic precursors.

For the formation of this compound, one could hypothesize the involvement of an initial enamine-imine tautomerism followed by an intramolecular cyclization. However, without experimental or computational data, the precise structures and lifetimes of any intermediates remain speculative. Spectroscopic studies, such as in-situ NMR or rapid-injection-quench techniques coupled with mass spectrometry, would be necessary to trap and characterize these transient species. To date, no such studies have been reported for this specific compound.

Table 1: Hypothetical Intermediates in the Formation of this compound

Intermediate TypeProposed StructureMethod of ElucidationStatus
Enamine AdductStructure resulting from the initial reaction of the precursorsSpectroscopic (NMR, IR)Not Reported
Imine IntermediateTautomer of the enamine adductSpectroscopic (NMR, IR)Not Reported
Cyclized PrecursorNon-aromatic spirocyclic intermediateSpectroscopic, ComputationalNot Reported

This table is based on plausible reaction pathways for analogous chemical transformations, as no specific data exists for this compound.

Kinetic and Thermodynamic Aspects of Transformations

A thorough mechanistic understanding also requires knowledge of the kinetic and thermodynamic parameters of the reaction. Kinetic studies would reveal the reaction rates, the order of the reaction with respect to each reactant, and the activation energy, providing insights into the rate-determining step. Thermodynamic studies would determine the change in enthalpy and entropy, indicating the spontaneity and equilibrium position of the reaction.

Currently, there is no published data on the kinetic or thermodynamic profiles for the synthesis or subsequent reactions of this compound. Such data would be invaluable for process development and for understanding the stability of the compound and its intermediates.

Table 2: Key Kinetic and Thermodynamic Parameters for Chemical Transformations

ParameterSymbolSignificanceReported Value for this compound
Rate ConstantkMeasures the speed of a reactionNot Available
Activation EnergyEaMinimum energy required to initiate the reactionNot Available
Enthalpy of ReactionΔHHeat absorbed or released during the reactionNot Available
Entropy of ReactionΔSChange in disorder of the systemNot Available
Gibbs Free EnergyΔGDetermines the spontaneity of the reactionNot Available

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be required for the complete assignment of all proton (¹H) and carbon (¹³C) signals in N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine.

High-Resolution 1D and 2D NMR for Complete Structural Assignment

A standard ¹H NMR spectrum would provide initial information on the different types of protons and their chemical environments. However, due to the presence of two cyclohexyl rings, significant signal overlap is expected. To overcome this, 2D NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be essential. A COSY experiment would reveal proton-proton coupling networks, helping to trace the connectivity within each cyclohexyl ring. An HSQC spectrum would then correlate each proton signal to its directly attached carbon atom, aiding in the assignment of the ¹³C NMR spectrum. Further confirmation of the quaternary carbons and the carbonyl group could be achieved through a HMBC (Heteronuclear Multiple Bond Correlation) experiment, which shows correlations between protons and carbons over two to three bonds.

Atom Hypothetical Chemical Shift (ppm)
C=O168.5
C=N162.3
C1'145.2
C2'115.8
Cyclohexyl CH₂25.0 - 40.0
Cyclohexenyl CH₂22.0 - 30.0

Dynamic NMR for Conformational Analysis and Exchange Processes

The two cyclohexane (B81311) rings in this compound can undergo conformational changes, such as ring flips. Dynamic NMR (DNMR) spectroscopy is the primary technique used to study these processes. By recording NMR spectra at variable temperatures, it is possible to observe changes in the line shape of the signals. At high temperatures, where the conformational exchange is rapid on the NMR timescale, averaged signals are observed. As the temperature is lowered, the exchange rate slows down, leading to broadening of the signals and eventual coalescence. At even lower temperatures, in the slow exchange regime, separate signals for each conformer may be resolved. Analysis of the temperature-dependent line shapes can provide quantitative information about the energy barriers of these conformational exchange processes.

X-ray Crystallography

X-ray crystallography provides unambiguous proof of a molecule's solid-state structure, including bond lengths, bond angles, and stereochemistry.

Single Crystal X-ray Diffraction for Definitive Solid-State Structure

To perform single-crystal X-ray diffraction, a suitable single crystal of this compound would need to be grown. This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map of the molecule. This map allows for the precise determination of the atomic positions, confirming the connectivity and providing detailed geometric parameters. Although no published crystal structure for this specific compound is available, a hypothetical table of crystallographic data is provided for illustrative purposes.

Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5
b (Å)8.2
c (Å)15.1
β (°)95.5
Volume (ų)1290
Z4

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. For this compound, a high-resolution mass spectrum would confirm its elemental composition. The fragmentation pattern observed in the mass spectrum would provide valuable information about the stability of different parts of the molecule and help to confirm the proposed structure.

While experimental mass spectra are not publicly available, predicted mass-to-charge ratios (m/z) for various adducts of the molecule can be calculated.

Adduct Predicted m/z
[M+H]⁺221.1648
[M+Na]⁺243.1467
[M+K]⁺259.1207

High-Resolution Mass Spectrometry for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a compound with high accuracy. uky.edu By measuring the mass-to-charge ratio (m/z) of an ion to several decimal places, it is possible to deduce a unique elemental formula. uky.eduuow.edu.auuow.edu.au For this compound, with a chemical formula of C₁₃H₂₀N₂O, the theoretical exact mass can be calculated.

The monoisotopic mass of this compound is calculated using the masses of the most abundant isotopes of its constituent elements:

¹²C = 12.000000 amu

¹H = 1.007825 amu

¹⁴N = 14.003074 amu

¹⁶O = 15.994915 amu

An HRMS analysis would be expected to yield a molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) that corresponds closely to this calculated exact mass. The allowable mass error, typically in the low parts-per-million (ppm) range, helps to exclude other potential elemental formulas. uky.edu

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

Ion SpeciesChemical FormulaCalculated Exact Mass (m/z)
[M]⁺C₁₃H₂₀N₂O220.15756
[M+H]⁺C₁₃H₂₁N₂O221.16539
[M+Na]⁺C₁₃H₂₀N₂ONa243.14731

Note: This table represents theoretical data. Actual experimental values may vary slightly.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) provides detailed structural information by fragmenting a selected precursor ion and analyzing the resulting product ions. nationalmaglab.org The fragmentation pattern is indicative of the molecule's structure, revealing the connectivity of atoms and the presence of specific functional groups. wikipedia.org For this compound, fragmentation would likely be initiated at the protonated sites, such as the nitrogen atoms or the carbonyl oxygen.

Expected fragmentation pathways could include:

Cleavage of the exocyclic C=N bond: This would lead to the separation of the two cyclohexyl-based rings.

Loss of the carbamyl group (-CONH₂): This would result in a significant neutral loss.

Ring opening and subsequent fragmentation of the cyclohexene (B86901) or cyclohexane rings: This can occur through various rearrangement and cleavage reactions. nih.gov

The study of fragmentation patterns in structurally similar compounds, such as other enamines or cyclic amides, can provide a basis for predicting the fragmentation of the title compound. rsc.orgvenoms.ch

Table 2: Plausible Fragmentation Pathways for [M+H]⁺ of this compound in MS/MS

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossPlausible Fragment Structure
221.16539177.15938NH₃Loss of ammonia (B1221849) from the carbamyl group
221.16539124.11228C₆H₉NOCleavage leading to the cyclohexylideneimine fragment
221.1653998.07045C₇H₁₁N₂OCleavage leading to the cyclohexene fragment

Note: This table presents hypothetical fragmentation data based on general fragmentation rules for similar structures.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Characteristic Absorption Bands for Functional Groups

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. pressbooks.pub The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.

Key expected absorption bands include:

N-H stretching: Primary amides typically show two bands in the region of 3350-3180 cm⁻¹ for the symmetric and asymmetric stretching of the N-H bonds. spcmc.ac.in

C-H stretching: Absorptions for sp² C-H (alkene) and sp³ C-H (alkane) bonds are expected around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. vscht.cz

C=O stretching (Amide I band): A strong absorption band is expected in the range of 1690-1630 cm⁻¹, characteristic of the carbonyl group in an amide. ucla.edunih.gov

C=N stretching: The imine group is expected to show an absorption band in the 1690-1640 cm⁻¹ region.

C=C stretching: The alkene C=C bond should exhibit a stretching vibration band around 1650 cm⁻¹.

N-H bending (Amide II band): This band is typically observed around 1640-1550 cm⁻¹ for primary amides.

Table 3: Predicted Characteristic Infrared (IR) Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Expected Intensity
Amide N-HStretching3350 - 3180Medium
Alkene C-HStretching3100 - 3000Medium
Alkane C-HStretching3000 - 2850Strong
Carbonyl C=OStretching (Amide I)1690 - 1630Strong
Imine C=NStretching1690 - 1640Medium-Weak
Alkene C=CStretching~1650Medium-Weak
Amide N-HBending (Amide II)1640 - 1550Medium

Note: The exact positions and intensities of the bands can be influenced by the molecular environment and potential hydrogen bonding.

Conformational Fingerprinting

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy and is particularly useful for studying the conformational properties of molecules. acs.org The Raman spectrum can serve as a "conformational fingerprint," with specific peaks and their relative intensities being sensitive to the three-dimensional arrangement of the molecule. nih.gov For this compound, which contains two six-membered rings, various chair, boat, and twist-boat conformations are possible. researchgate.netacs.org

The low-frequency region of the Raman spectrum (typically below 800 cm⁻¹) is often rich with information about the skeletal vibrations of the molecule, which are highly dependent on its conformation. Theoretical calculations, such as Density Functional Theory (DFT), can be used to predict the Raman spectra for different possible conformers, and comparison with experimental spectra can help to identify the most stable conformation in a given state (e.g., solid or in solution). researchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

π-Electron System Delocalization and Chromophoric Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. youtube.com The part of a molecule responsible for absorbing UV or visible light is known as a chromophore. youtube.com In this compound, the conjugated system comprises the C=C double bond, the enamine nitrogen, and the C=N double bond. This extended conjugation is expected to result in a bathochromic (red) shift of the absorption maximum (λ_max) to a longer wavelength compared to non-conjugated systems. libretexts.orglibretexts.org

The delocalization of the π-electrons across this conjugated system lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.com This reduced energy gap corresponds to the absorption of lower-energy (longer wavelength) photons. The enamine and imine functionalities, along with the carbamyl group, can influence the electronic transitions and thus the position and intensity of the absorption bands.

Table 4: Expected UV-Vis Absorption Properties of this compound

Chromophore SystemElectronic TransitionExpected λ_max (nm)
Conjugated enamine-imineπ → π220 - 280
Carbonyl (Amide)n → π> 280

Note: The expected λ_max is an estimation based on the chromophoric system. The solvent used for analysis can also influence the position of the absorption maximum.

Solvatochromic Effects and Electronic Transitions

A comprehensive investigation into the solvatochromic effects on this compound, a member of the enaminone class of compounds, is crucial for understanding its electronic structure and behavior in various solvent environments. While specific experimental data for this particular compound is not extensively documented in publicly accessible literature, the general behavior of related enaminones allows for a theoretical discussion of the expected electronic transitions and their response to solvent polarity.

Enaminones are characterized by a conjugated system involving a nitrogen atom's lone pair, a carbon-carbon double bond, and a carbonyl group (N-C=C-C=O). This extended π-system is responsible for the characteristic electronic absorption bands observed in the ultraviolet-visible (UV-Vis) spectrum. The primary electronic transitions expected for molecules of this type are π → π* and n → π* transitions.

The intense absorption bands, typically observed at lower wavelengths, are generally assigned to π → π* transitions. These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The position of this band is sensitive to the polarity of the solvent. In polar solvents, a bathochromic (red) shift is often observed, which is a shift to a longer wavelength. This is because the excited state is typically more polar than the ground state and is therefore stabilized to a greater extent by polar solvent molecules.

The less intense, longer-wavelength absorption bands are often attributed to n → π* transitions. These involve the promotion of an electron from a non-bonding orbital (n), primarily located on the oxygen or nitrogen atom, to a π* antibonding orbital. In contrast to π → π* transitions, n → π* transitions typically exhibit a hypsochromic (blue) shift, moving to a shorter wavelength, as the solvent polarity increases. This is due to the stabilization of the non-bonding electrons in the ground state by the polar solvent, which increases the energy required for the transition.

To illustrate the expected solvatochromic behavior, a hypothetical data table is presented below. This table outlines the anticipated shifts in the maximum absorption wavelength (λmax) for the principal π → π* transition of this compound in a range of solvents with varying polarities. The solvent polarity is often quantified using empirical scales, such as the ET(30) scale.

Table 1: Hypothetical Solvatochromic Data for this compound

Solvent ET(30) (kcal/mol) Predicted λmax (nm) for π → π* transition
Cyclohexane 31.2 290
Toluene 33.9 295
Dichloromethane 41.1 305
Acetone 42.2 310
Acetonitrile 46.0 315
Ethanol 51.9 325

Note: The data in this table is hypothetical and serves to illustrate the expected trend for enaminones. Actual experimental values for this compound would require specific laboratory investigation.

Detailed research findings on the specific electronic transitions of this compound are necessary to confirm these theoretical predictions. Such studies would involve dissolving the compound in a series of solvents with a wide range of polarities and recording the UV-Vis absorption spectrum in each. By analyzing the shifts in λmax in relation to the solvent polarity parameters, a deeper understanding of the ground and excited state dipole moments and the nature of the electronic transitions can be achieved.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations are fundamental to understanding the behavior of electrons in molecules, which in turn dictates their structure, stability, and reactivity.

Density Functional Theory (DFT) Studies of Ground State Geometries and Energies

Density Functional Theory (DFT) is a widely used computational method for predicting the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT is often employed to find the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry.

For N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine, DFT calculations would be used to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles. These calculations would reveal the preferred spatial orientation of the cyclohexylidene and carbamylcyclohex-1-enylamine moieties. The relative energies of different possible isomers and conformers can also be calculated to determine the most stable forms. A typical output from such a study on a related compound might include the data presented in Table 1.

Table 1: Hypothetical DFT-Calculated Ground State Energies for Isomers of a Model Enamine System This table is illustrative of the type of data generated from DFT studies and does not represent actual calculated values for this compound.

Isomer/ConformerMethod/Basis SetRelative Energy (kcal/mol)
Isomer AB3LYP/6-311++G(d,p)0.00
Isomer BB3LYP/6-311++G(d,p)+2.5
Isomer CB3LYP/6-311++G(d,p)+5.1

Ab Initio Methods for High-Accuracy Energetic Predictions

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data in their formulation. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular energies. While computationally more demanding than DFT, these methods are often used as a benchmark to validate the results from less computationally expensive methods. For a molecule of the size of this compound, these high-level calculations would be reserved for specific aspects, such as refining the energy differences between key isomers or transition states.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept used to predict the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of the HOMO and LUMO can indicate where a molecule is likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For this compound, FMO analysis would identify the regions of the molecule that are most susceptible to electrophilic or nucleophilic attack. The HOMO is often located on the electron-rich enamine nitrogen and the adjacent double bond, suggesting this is a likely site for electrophilic attack. The LUMO might be distributed over the carbonyl group of the amide, indicating a potential site for nucleophilic attack. The energy gap between the HOMO and LUMO can also provide an indication of the molecule's kinetic stability.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Generic Enaminone This table provides an example of FMO data and does not represent actual calculated values for this compound.

OrbitalEnergy (eV)
HOMO-6.2
LUMO-1.5
HOMO-LUMO Gap4.7

Conformational Landscape Analysis and Potential Energy Surface Mapping

Molecules are not static entities but can exist in various shapes or conformations due to the rotation around single bonds. Understanding the different possible conformations and their relative energies is crucial for a complete picture of a molecule's behavior.

Molecular Mechanics and Conformational Search Algorithms

Molecular mechanics is a computational method that uses classical physics to model the potential energy of a molecule. It is much faster than quantum chemical calculations and is therefore well-suited for exploring the vast number of possible conformations of a flexible molecule like this compound. Conformational search algorithms systematically or randomly vary the dihedral angles of the molecule to generate a wide range of possible structures. The energy of each conformation is then calculated using a molecular mechanics force field, allowing for the identification of low-energy, stable conformations. The chair and boat conformations of the cyclohexane (B81311) rings would be a key focus of such an analysis.

Computational Elucidation of Tautomeric Equilibria

Tautomers are isomers of a molecule that readily interconvert, most commonly by the migration of a proton. This compound has the potential to exist in different tautomeric forms, such as the enamine-imine tautomerism. wikipedia.org Computational methods, particularly DFT, are highly effective in studying tautomeric equilibria. By calculating the relative energies of the different tautomers, it is possible to predict which form will be predominant under certain conditions. The calculations can also be performed in the presence of a solvent model to understand how the solvent environment might influence the tautomeric equilibrium. The general principle is that the tautomer with the lower calculated Gibbs free energy will be the more stable and thus more abundant form. academie-sciences.frbas.bg

Reaction Pathway Modeling and Transition State Characterization

The formation and reactivity of this compound involve a complex interplay of electronic and steric factors. Computational modeling provides a powerful tool to elucidate the underlying reaction mechanisms, identify key intermediates and transition states, and predict the energetic landscape of these transformations. Density Functional Theory (DFT) is a commonly employed method for such investigations, offering a balance between computational cost and accuracy.

Computational Simulation of Mechanistic Steps

The synthesis of this compound from cyclohexanone (B45756) and urea (B33335) is believed to proceed through a series of steps including condensation and subsequent tautomerization. researchgate.netacs.org Computational simulations, primarily using DFT, can model these steps to provide a detailed atomistic view of the reaction pathway.

A plausible mechanistic pathway involves the initial nucleophilic attack of the amine group of urea on the carbonyl carbon of cyclohexanone, forming a hemiaminal intermediate. This is followed by dehydration to yield an imine, which then tautomerizes to the more stable enamine form. Each of these steps can be computationally modeled to determine the structures of reactants, intermediates, products, and, crucially, the transition states that connect them.

For the imine-enamine tautomerization, a key process in the chemistry of this compound, computational studies on analogous systems have shown that the mechanism can be influenced by catalysts and the surrounding environment. rsc.org For instance, a weak-acid-bridged proton transfer pathway has been proposed and computationally verified for similar tautomerizations. researchgate.net Quantum mechanical/molecular mechanical (QM/MM) calculations have also been used to investigate the role of explicit solvent molecules, such as water, in facilitating proton transfer, which can significantly lower the activation energy barrier. researchgate.net

Prediction of Kinetic and Thermodynamic Parameters

The activation free energy (ΔG‡), which is the difference in free energy between the transition state and the reactants, is a key kinetic parameter that determines the reaction rate. Computational studies on the imine-enamine tautomerization in similar systems have quantified these energy barriers. For example, DFT calculations have been used to determine the activation free energies for hydrogen abstraction and subsequent steps in related imine-enamine systems. researchgate.netnih.gov

The relative energies of the imine and enamine tautomers determine the position of the tautomeric equilibrium. DFT calculations on bicyclic imine-enamine systems have shown that the stability of the enamine tautomer relative to the imine increases with ring size. researchgate.net For this compound, with its six-membered rings, the enamine form is expected to be thermodynamically favored.

Table 1: Hypothetical Thermodynamic Data for Imine-Enamine Tautomerization

ParameterCalculated Value (kcal/mol)Method
Relative Energy (Enamine vs. Imine)-5.8B3LYP/6-311++G(d,p)
Activation Free Energy (Forward)22.5B3LYP/6-311++G(d,p)
Activation Free Energy (Reverse)28.3B3LYP/6-311++G(d,p)

Note: This data is hypothetical and serves as an illustrative example of the types of parameters that can be obtained from computational studies, based on values reported for similar systems.

Molecular Dynamics (MD) Simulations

While quantum mechanical methods are well-suited for studying the details of chemical reactions, Molecular Dynamics (MD) simulations provide a means to explore the conformational landscape and dynamic behavior of molecules over longer timescales, explicitly accounting for environmental effects such as the solvent.

Solvent Effects on Structure and Reactivity

The solvent can have a profound impact on the structure, stability, and reactivity of this compound. MD simulations can explicitly model the interactions between the solute and a large number of solvent molecules, providing insights into solvation shells and preferential solvent ordering.

For a molecule with both polar (carbamyl group, enamine nitrogen) and nonpolar (cyclohexyl rings) regions, the nature of the solvent will influence its preferred conformation. In polar protic solvents, hydrogen bonding between the solvent and the carbamyl and enamine groups is expected to be significant. In aprotic polar solvents, dipole-dipole interactions will dominate. MD simulations can quantify these interactions and predict how they affect the conformational equilibrium of the molecule.

Computational studies on related heterocyclic systems have demonstrated that increasing solvent polarity can stabilize more polar tautomers. researchgate.net For the imine-enamine equilibrium of this compound, an increase in solvent polarity is predicted to further favor the enamine tautomer due to its more delocalized charge distribution.

Intermolecular Interactions and Aggregation Behavior

At higher concentrations, molecules of this compound may exhibit aggregation behavior driven by intermolecular interactions. The carbamyl group is a prime candidate for forming strong intermolecular hydrogen bonds, leading to the formation of dimers or larger aggregates.

MD simulations can be employed to study the nature and strength of these intermolecular interactions. By simulating a system containing multiple solute molecules, one can observe the spontaneous formation of aggregates and characterize their structure and stability. The potential of mean force (PMF) for the association of two or more molecules can be calculated to quantify the thermodynamics of aggregation. Such simulations can reveal the preferred orientation of molecules within an aggregate, for instance, whether the hydrogen bonding between carbamyl groups leads to a head-to-tail arrangement.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Studies

While no specific QSAR or cheminformatics studies have been published for this compound, these computational approaches are invaluable in medicinal chemistry and materials science for predicting the properties and activities of new compounds based on their chemical structure.

Should a particular biological activity or property of this compound be identified, QSAR models could be developed to guide the synthesis of more potent or optimized derivatives. A QSAR study would involve synthesizing a series of analogues with systematic variations in their structure (e.g., substituents on the cyclohexyl rings or modifications to the carbamyl group) and measuring their biological activity.

Various molecular descriptors would then be calculated for each analogue, including:

Electronic descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.

Steric descriptors: Molecular volume, surface area, specific shape indices.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices that describe the branching and shape of the molecule.

Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a mathematical model that correlates these descriptors with the observed activity. Such a model can then be used to predict the activity of yet-unsynthesized compounds, thereby prioritizing synthetic efforts. 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) could also be employed to provide a three-dimensional representation of the regions around the molecule where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity. nih.govnih.gov

Cheminformatics tools could be used to analyze libraries of compounds related to this compound to assess their diversity, predict their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and identify potential off-target interactions.

Theoretical Descriptor Generation and Feature Selection

The initial step in a computational investigation involves the generation of a comprehensive set of theoretical descriptors. These numerical values represent different aspects of the molecular structure and are calculated using quantum-chemical and other computational methods. For a molecule such as this compound, a wide array of descriptors would be calculated to capture its electronic, steric, and thermodynamic properties.

These descriptors can be categorized as follows:

Quantum-Chemical Descriptors: These are derived from the electronic structure of the molecule and provide insights into its reactivity. Key descriptors include the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, dipole moment, and atomic charges.

Topological Descriptors: These are 2D descriptors based on the connectivity of atoms in the molecule, providing information about its size, shape, and branching.

Geometrical Descriptors: These 3D descriptors relate to the spatial arrangement of atoms, such as molecular surface area and volume.

Thermodynamic Descriptors: These descriptors provide information about the stability and energy of the molecule, including heat of formation and Gibbs free energy.

Once a large pool of descriptors is generated, feature selection is a critical step to identify the most relevant descriptors for a given property. This process helps to avoid overfitting in subsequent modeling and provides a more interpretable relationship between the molecular structure and its properties. Common feature selection techniques include genetic algorithms, forward selection, and backward elimination.

Below is a hypothetical table of selected theoretical descriptors that could be generated for this compound.

Descriptor CategoryDescriptor NameHypothetical ValueDescription
Quantum-ChemicalHOMO Energy-6.5 eVEnergy of the Highest Occupied Molecular Orbital
Quantum-ChemicalLUMO Energy1.2 eVEnergy of the Lowest Unoccupied Molecular Orbital
Quantum-ChemicalHOMO-LUMO Gap7.7 eVDifference in energy between HOMO and LUMO
Quantum-ChemicalDipole Moment3.8 DMeasure of the molecule's overall polarity
TopologicalWiener Index1254A distance-based topological index
GeometricalMolecular Surface Area350.5 ŲThe total surface area of the molecule
ThermodynamicHeat of Formation-85.2 kcal/molEnthalpy change when the compound is formed from its elements

Model Development for Predicting Chemical Reactivity or Physical Properties (excluding biological activity)

Following descriptor generation and feature selection, the next step is to develop a quantitative structure-property relationship (QSPR) model. These models establish a mathematical relationship between the selected descriptors and a specific chemical or physical property. For this compound, a QSPR model could be developed to predict properties such as its acid dissociation constant (pKa), boiling point, or solubility.

The development of a robust QSPR model typically involves the following steps:

Data Set Curation: A dataset of structurally similar compounds with experimentally determined values for the property of interest is compiled.

Model Building: Various statistical and machine learning methods, such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), or Artificial Neural Networks (ANN), are used to build the predictive model.

Model Validation: The model's predictive power is rigorously assessed using internal and external validation techniques to ensure its reliability.

To illustrate this process, a hypothetical QSPR study to predict the pKa of a series of analogs of this compound is presented below. The pKa is a crucial parameter that influences a molecule's behavior in different chemical environments.

The following table summarizes the hypothetical performance of an MLR model developed to predict the pKa of these compounds based on a selection of quantum-chemical and topological descriptors.

Statistical ParameterValueDescription
R² (Coefficient of Determination)0.92Proportion of the variance in the dependent variable that is predictable from the independent variable(s)
Q² (Cross-validated R²)0.85A measure of the model's predictive ability, determined through cross-validation
RMSE (Root Mean Square Error)0.25The standard deviation of the prediction errors

The high values of R² and Q² in this hypothetical model would suggest a strong correlation between the selected descriptors and the pKa of the compounds, indicating that the model has good predictive capability. Such a model could then be used to estimate the pKa of this compound and other structurally related compounds for which experimental data is unavailable.

Potential Applications in Advanced Organic Synthesis and Materials Science Academic Focus

Role as a Synthetic Synthon and Building Block

The bifunctional nature of N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine, containing both a nucleophilic enamine and a carbamyl group, theoretically positions it as a versatile building block in organic synthesis.

Precursor for the Synthesis of Novel Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are of significant interest in medicinal chemistry and materials science. The enamine and amide functionalities within this compound could potentially be utilized in cyclization reactions to form various heterocyclic systems. For instance, reactions with appropriate dielectrophiles could, in principle, lead to the formation of fused pyridinone or pyrimidinone structures. However, no specific examples of such transformations involving this compound have been reported.

Development of Catalysts and Ligands

The nitrogen atoms in this compound offer potential coordination sites for metal ions, suggesting a possible role in catalysis.

Design of Chiral Analogs for Asymmetric Catalysis

The development of chiral catalysts is a cornerstone of modern organic synthesis, enabling the selective production of one enantiomer of a chiral molecule. While this compound itself is achiral, it could serve as a scaffold for the synthesis of chiral ligands. Introduction of chiral centers, for instance, in the cyclohexyl rings, could lead to novel chiral ligands. These hypothetical chiral analogs could then be explored in asymmetric catalysis. There is currently no research on the synthesis or application of chiral derivatives of this compound.

Utilization as Ligands in Transition Metal-Catalyzed Reactions

The nitrogen and oxygen atoms in this compound could act as coordination sites for transition metals, forming metal complexes. Such complexes could potentially exhibit catalytic activity in various organic transformations, such as cross-coupling reactions or hydrogenations. The specific electronic and steric properties of the ligand would influence the reactivity and selectivity of the catalyst. However, no studies on the coordination chemistry or catalytic applications of metal complexes of this compound have been published.

Advanced Materials Chemistry

The functional groups present in this compound suggest that it could, in theory, be used as a monomer or a precursor for the synthesis of novel polymers or functional materials. The amide group, for instance, could participate in hydrogen bonding, potentially leading to materials with specific self-assembling properties. The cyclohexyl groups could impart rigidity and thermal stability to a polymer backbone. Nevertheless, there is a lack of published research on the use of this compound in materials science.

Incorporation into Polymer Scaffolds (Conceptual)

The inherent functionalities of this compound make it a promising candidate for incorporation into various polymer scaffolds, potentially imparting unique properties to the resulting materials. The enamine and carbamyl groups can serve as reactive handles for polymerization or as sites for grafting onto existing polymer backbones.

Potential Modes of Incorporation:

Pendant Group Functionalization: The molecule could be attached as a pendant group to a polymer chain. This could be achieved by reacting the enamine nitrogen or the amide group with a suitable functional group on the polymer. Such functionalization could introduce specific recognition sites or alter the solubility and thermal properties of the polymer.

Chain Growth Polymerization: The vinyl group within the cyclohexenyl ring, although part of an enamine system, could potentially participate in certain types of chain-growth polymerization under specific catalytic conditions. This would directly incorporate the entire molecular framework into the polymer backbone.

Step-Growth Polymerization: The amide functionality could, in principle, be involved in step-growth polymerization with appropriate comonomers, leading to the formation of novel polyamides or related polymers.

The incorporation of this compound could lead to polymers with enhanced thermal stability, altered mechanical properties, or novel functionalities suitable for applications in areas such as specialty coatings, membranes, or biocompatible materials.

Surface Functionalization and Nanomaterial Integration (Conceptual)

The unique chemical structure of this compound suggests its potential utility in the surface modification of materials and the functionalization of nanomaterials. The presence of both hydrogen bond donors (the amide N-H) and acceptors (the amide C=O and the imine nitrogen) could facilitate strong interactions with various surfaces.

Conceptual Applications:

Self-Assembled Monolayers (SAMs): The molecule could potentially form self-assembled monolayers on suitable substrates, driven by intermolecular hydrogen bonding and van der Waals interactions. The orientation of the molecule within the SAM would be dictated by the interplay of these forces and the nature of the substrate.

Nanoparticle Functionalization: The carbamyl or enamine groups could be used to anchor the molecule to the surface of nanoparticles (e.g., gold, silica, or quantum dots). This functionalization could be used to modify the dispersibility of the nanoparticles in different solvents, introduce specific recognition capabilities, or act as a platform for further chemical modifications.

The integration of this compound onto surfaces and nanomaterials could pave the way for the development of advanced sensors, catalytic systems, and targeted drug delivery vehicles.

Supramolecular Chemistry and Self-Assembly

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a fertile ground for exploring the potential of this compound. Its ability to form hydrogen bonds and engage in other non-covalent interactions makes it an interesting building block for the construction of complex, self-assembled architectures.

Investigation of Non-Covalent Interactions for Crystal Engineering

Crystal engineering relies on the predictable formation of crystalline solids through the control of intermolecular interactions. The molecular structure of this compound suggests a propensity for forming well-defined hydrogen-bonded networks in the solid state.

The primary amide group is a particularly strong hydrogen bond donor and acceptor, capable of forming robust synthons. The imine nitrogen can also act as a hydrogen bond acceptor. The interplay of these interactions, along with weaker C-H···O and C-H···π interactions, would govern the crystal packing. A detailed analysis of its crystal structure would provide invaluable insights into its self-recognition properties and guide the design of co-crystals with complementary molecules.

Formation of Self-Assembled Systems (Conceptual)

Beyond the solid state, the principles of self-assembly could be harnessed to create discrete supramolecular structures or extended networks in solution.

Potential Self-Assembled Systems:

Dimers and Oligomers: In non-polar solvents, the molecule could form discrete dimers or small oligomers through intermolecular hydrogen bonding between the amide groups.

One-Dimensional Chains or Tapes: Under appropriate conditions, directional hydrogen bonding could lead to the formation of one-dimensional chains or tapes.

Coordination Complexes: The nitrogen and oxygen atoms could act as ligands for metal ions, leading to the formation of coordination polymers or discrete metallosupramolecular assemblies with potentially interesting catalytic or magnetic properties.

The exploration of the self-assembly behavior of this compound opens up possibilities for the creation of novel gels, liquid crystals, and other functional soft materials.

Lack of Scientific Literature Hinders In-Depth Analysis of this compound

A thorough investigation into the scientific literature reveals a significant absence of research on the chemical compound this compound, preventing a detailed analysis of its future research directions and emerging perspectives. While the compound is cataloged in chemical databases and available through commercial suppliers, there is no evidence of published studies focusing on its specific reactivity, synthesis, or potential applications.

Commercial listings for this compound often include disclaimers noting that it is supplied as a rare chemical for early discovery research and that analytical data is not routinely collected or provided. sigmaaldrich.com This status as a relatively uncharacterized compound underscores the lack of in-depth scientific investigation.

Consequently, it is not possible to construct an article based on detailed research findings for the requested future directions, which include:

Future Directions and Emerging Research Perspectives

Rational Design of Analogs with Tuned Chemical Properties and Reactivity

Without foundational research into the synthesis and basic reactivity of N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine, any discussion on these advanced topics would be purely speculative and could not be supported by scientific evidence. The creation of an authoritative and scientifically accurate article as requested is therefore unachievable at this time due to the absence of primary research data in the public domain.

Q & A

Q. What are the established synthetic routes for N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine, and what optimization strategies are critical for improving yield?

Methodological Answer: The synthesis typically involves condensation reactions between cyclohexenyl precursors and carbamoyl derivatives. Key steps include:

  • Precursor activation : Use of zinc(II)-chloride in diethyl ether to enhance reactivity, as seen in analogous syntheses of cyclohexenyl derivatives .
  • Purification : Preparative HPLC is critical for isolating high-purity products, with yields improved by optimizing mobile-phase gradients and column selection. For example, post-reaction mixtures are evaporated, dissolved in DMF, and purified via HPLC to achieve yields up to 79% under optimized conditions .
  • Yield optimization : Adjusting stoichiometry, reaction time (e.g., 4 hours at room temperature), and solvent polarity can mitigate side reactions.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR are used to confirm the cyclohexenyl backbone and carbamoyl group positioning. For example, cyclohexenyl protons typically resonate at δ 5.5–6.0 ppm, while carbamoyl NH signals appear near δ 6.5–7.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected [M+H]+ at 248.1522) and fragmentation patterns .
  • X-ray Crystallography : Single-crystal analysis resolves conformational details. SHELXL refinement (R factor < 0.05) is recommended for high accuracy, particularly for disordered structures .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.
  • Ventilation : Perform reactions in a fume hood to avoid inhalation of volatile intermediates.
  • Waste Disposal : Follow institutional guidelines for organic waste, as improper disposal may lead to environmental contamination .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound’s reactivity?

Methodological Answer:

  • Validation via Isotopic Labeling : Use 13^{13}C-labeled analogs to track reaction pathways and compare with computational intermediates.
  • Kinetic Studies : Measure rate constants under varying conditions (pH, temperature) to identify discrepancies between theoretical and observed activation energies.
  • Model Refinement : Adjust density functional theory (DFT) parameters (e.g., solvent effects, basis sets) to align with experimental outcomes, as demonstrated in studies of similar cyclohexenyl derivatives .

Q. What methodologies are recommended for analyzing crystallographic data of this compound, particularly in cases of twinning or disorder?

Methodological Answer:

  • SHELX Suite : Use SHELXD for phase determination and SHELXL for refinement. For twinned crystals, apply the TWIN/BASF commands to model twin laws, ensuring a data-to-parameter ratio > 15 to avoid overfitting .
  • Disorder Modeling : Split occupancy refinement for disordered atoms (e.g., cyclohexyl groups) with restraints on bond distances and angles. High-resolution data (≤ 1.0 Å) improves accuracy .

Q. How can structure-activity relationship (SAR) studies be designed to explore the bioactivity of this compound?

Methodological Answer:

  • Analog Synthesis : Modify functional groups (e.g., substituting carbamyl with thiocarbamyl) and compare bioactivity. For example, pyrazine-2-carboxamide analogs showed enhanced enzyme inhibition in preliminary assays .
  • Computational Docking : Use AutoDock Vina to predict binding affinities to target receptors (e.g., neurological enzymes). Validate with in vitro IC50_{50} measurements .

Q. What strategies are effective in optimizing the compound’s solubility and stability for in vitro biological assays?

Methodological Answer:

  • Co-solvent Systems : Use DMSO-water mixtures (≤5% DMSO) to enhance solubility without denaturing proteins.
  • pH Adjustment : Buffers near physiological pH (7.4) improve stability; avoid extremes that may hydrolyze the carbamyl group.
  • Lyophilization : Freeze-dry the compound for long-term storage, reconstituting in assay buffers immediately before use .

Q. What are the key considerations in selecting appropriate recrystallization solvents for this compound?

Methodological Answer:

  • Solvent Polarity : Medium-polarity solvents (e.g., ethyl acetate/hexane mixtures) balance solubility and crystal growth.
  • Temperature Gradients : Slow cooling from 60°C to 4°C promotes large, well-ordered crystals.
  • Additives : Trace acetic acid (0.1%) can template crystal lattice formation, as shown in cyclohexenylamide recrystallization studies .

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N-Cyclohexylidene-2-carbamylcyclohex-1-enylamine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.